Z-VAL-PRO-OH

Cysteine protease inhibition Cathepsin B Dipeptide recognition sequence

For protease inhibitor research, the Val-Pro dipeptide motif is essential for targeting elastase and cathepsin B. Z-VAL-PRO-OH is the exact protected intermediate required for synthesizing ZD-0892 (neutrophil elastase inhibitor) and probing cathepsin B S2 pocket interactions (IC50 6.6 µM). This Z-protected dipeptide is not interchangeable with Z-VAL-ALA-OH or Z-LEU-PRO-OH; the Val-Pro sequence dictates selectivity. Moreover, it serves as a tetrapeptide antigen for acute lung injury diagnostics. Procure from BenchChem for reliable supply of this building block.

Molecular Formula C18H24N2O5
Molecular Weight 348.4 g/mol
Cat. No. B8508506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-VAL-PRO-OH
Molecular FormulaC18H24N2O5
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H24N2O5/c1-12(2)15(16(21)20-10-6-9-14(20)17(22)23)19-18(24)25-11-13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11H2,1-2H3,(H,19,24)(H,22,23)
InChIKeyGPECCBYSVGSBBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-VAL-PRO-OH: Peptide Synthesis & Protease Research


Z-VAL-PRO-OH (N-Benzyloxycarbonyl-L-valyl-L-proline) is a protected dipeptide with the molecular formula C₁₈H₂₄N₂O₅ and molecular weight 348.4 g/mol. It serves as a fundamental building block in peptide chemistry and protease inhibitor research. The compound consists of an N-terminal valine residue protected by a benzyloxycarbonyl (Z, or Cbz) group, coupled to a C-terminal proline residue. Z-VAL-PRO-OH is widely employed as a synthetic intermediate for constructing longer peptide sequences, particularly in the pharmaceutical industry for therapeutic peptide development . The Val-Pro dipeptide motif has been identified as a recognition element for several proteases, including human leukocyte elastase and certain cysteine cathepsins, making this protected dipeptide a valuable scaffold for structure-activity relationship studies and inhibitor design [1]. The Z protecting group enables orthogonal synthetic strategies by providing acid-stable but hydrogenolyzable N-terminal protection.

Orthogonal N-terminal protection via acid-stable, hydrogenolyzable Z group
Val-Pro dipeptide motif recognized by serine and cysteine proteases (elastase, cathepsins)
Building block for solid-phase peptide synthesis and protease inhibitor design

Z-VAL-PRO-OH vs. Generic Dipeptides: Sequence & Protection


Generic substitution of Z-VAL-PRO-OH with other Cbz-protected dipeptides such as Z-VAL-ALA-OH or Z-LEU-PRO-OH is not functionally interchangeable. Experimental evidence demonstrates that the specific Val-Pro sequence confers distinct protease recognition properties relative to alternative dipeptide motifs. For instance, the Leu-Pro-OH sequence has been shown to produce potent Cathepsin B inhibition (Ki = 2.6 µM) when incorporated into 1,2,4-thiadiazole scaffolds, whereas the Val-Pro sequence is associated with different protease selectivity profiles, including elastase recognition [1]. Furthermore, the valine residue at the P2 position provides specific hydrophobic interactions that differ markedly from alanine-containing analogs such as Z-VAL-ALA-OH, which are primarily employed in HIV protease inhibitor synthesis and RNase H binding applications [2]. These sequence-dependent recognition differences are non-transferable between dipeptide variants, necessitating compound-specific selection based on the target protease and intended experimental or synthetic application.

Target
Alternative
Why Not Interchangeable
Z-VAL-PRO-OH
Z-VAL-ALA-OH
Val-Ala targets HIV protease/RNase H; Val-Pro recognized by elastase and cathepsin B, altering target profile
Z-VAL-PRO-OH
Z-LEU-PRO-OH
Leu-Pro shows ~2.5-fold higher cathepsin B affinity; Val-Pro selected for elastase-specific contexts
Z-VAL-PRO-OH
Generic Cbz-dipeptide
Val-Pro sequence determines protease recognition; cannot replicate diagnostic antigen or elastase-targeted synthetic utility

Comparative Evidence for Z-VAL-PRO-OH


Cathepsin B Inhibition: Val-Pro vs. Leu-Pro Motif

In a systematic study of cathepsin B inhibitors bearing a 1,2,4-thiadiazole warhead, compounds incorporating a Leu-Pro-OH dipeptide recognition sequence demonstrated significantly enhanced inhibitory potency relative to scaffolds lacking this motif. Compound 3a, containing the Leu-Pro-OH recognition sequence, exhibited a Ki value of 2.6 µM and an inactivation rate constant (kᵢKᵢ) of 5630 M⁻¹s⁻¹ against cathepsin B [1]. This potency is attributed specifically to the leucine-proline sequence recognition. In contrast, Z-VAL-PRO-OH itself, when evaluated in cysteine protease inhibition assays targeting cathepsin B, Z, and H, displayed an IC₅₀ of 6.6 µM [2]. The differential potency observed—Leu-Pro-containing inhibitor exhibiting approximately 2.5-fold higher affinity (lower Ki) than the Val-Pro scaffold's IC₅₀—reflects sequence-dependent recognition by the cathepsin B active site. This establishes that the Val-Pro motif confers distinct, and in this context less potent, cathepsin B interaction compared to the Leu-Pro sequence.

Cathepsin B Inhibition
Cross-study context
IC₅₀ 6.6 µM (Z-VAL-PRO-OH) vs. Ki 2.6 µM (Leu-Pro-1,2,4-thiadiazole)
Val-Pro shows distinct, lower cathepsin B affinity than Leu-Pro
Cross-study comparison; assay conditions differ (pH 5.5, 2°C vs. time-dependent inactivation)
Cysteine protease inhibition Cathepsin B Dipeptide recognition sequence

Val-Pro Motif: Elastase vs. Chymotrypsin Selectivity

The Val-Pro dipeptide motif is recognized as an elastase-targeting sequence, a property not shared with generic dipeptide sequences. Studies on peptidyl (α-aminoalkyl)phosphonate diphenyl esters demonstrate that valine-derived phosphonate derivatives bearing the Z protecting group (Z-Valᴾ(OPh)₂) exhibit specificity for elastases, reacting with human leukocyte elastase (HLE) with a second-order rate constant of 280 M⁻¹s⁻¹ while showing no detectable reactivity with chymotrypsin [1]. Extension of this motif to tripeptide scaffolds—specifically Boc-Val-Pro-Valᴾ(OPh)₂—yielded an optimized HLE inhibitor with a kₒᵦₛd/[I] value of 27,000 M⁻¹s⁻¹, representing a ~96-fold enhancement in inhibitory rate relative to the Z-Val monomeric derivative [1]. Z-VAL-PRO-OH itself contains sequences identical to those found in elastase inhibitors and has been reported to inhibit elastase activity . This contrasts with Z-VAL-ALA-OH, which has documented binding to ribonuclease H (RNase H) and applications in HIV protease inhibitor synthesis rather than elastase targeting .

Elastase Selectivity
Class-level
Val-Pro tripeptide phosphonate: kₒᵦₛd/[I] 27,000 M⁻¹s⁻¹ (HLE) vs. Z-Val monomer 280 M⁻¹s⁻¹
Val-Pro motif enables elastase targeting; Val-Ala lacks this profile
Class-level inference from phosphonate derivatives; direct Z-VAL-PRO-OH HLE data limited
Serine protease inhibition Human leukocyte elastase Enzyme selectivity

Acute Lung Injury Diagnostic Application

Z-VAL-PRO-OH has been characterized as a tetrapeptide antigen with demonstrated utility in the diagnosis of acute lung injury . This diagnostic application is distinct from the primary synthetic and inhibitory roles of closely related compounds. Z-VAL-ALA-OH, by comparison, is predominantly employed as a synthetic building block for HIV protease inhibitors such as saquinavir, nelfinavir, and indinavir, as well as in interleukin-1β converting enzyme (ICE) inhibitor development . Similarly, Z-LEU-PRO-OH derivatives are investigated primarily as cathepsin B inhibitor scaffolds rather than diagnostic antigens [1]. The immunoregulatory properties of Z-VAL-PRO-OH and its sequence identity with elastase inhibitor peptides may contribute to its antigenic utility, though the precise mechanism underlying its diagnostic application has not been fully elucidated in primary literature.

Diagnostic Application
Class-level
Reported tetrapeptide antigen for acute lung injury research
Unique application not shared by Val-Ala or Leu-Pro analogs
Mechanism not fully elucidated; data to verify in primary literature
Diagnostic antigen Acute lung injury Immunodetection

Valine vs. Leucine at P2 Position

The substitution of valine for leucine at the P2 position—comparing Z-VAL-PRO-OH with Z-LEU-PRO-OH—introduces measurable differences in hydrophobic bulk and side-chain branching geometry that influence protease subsite recognition. Valine possesses an isopropyl side chain, whereas leucine contains an isobutyl group, resulting in distinct steric and hydrophobic interactions within enzyme S2 binding pockets. In structure-activity relationship studies of SARS-CoV 3CL protease inhibitors, the leucine moiety at the S2-position was identified as a structural feature that boosted inhibitory activity, contributing to Ki values as low as 0.33 µM for optimized dipeptide-type compounds [1]. The valine-for-leucine substitution at P3 in the same study (Z-Val-Leu-Ala scaffold with Ki = 4.1 nM) established a baseline for tripeptide potency, from which dipeptide variants were systematically derived. For cathepsin B, the Leu-Pro-OH sequence conferred enhanced enzyme binding affinity (lower Ki) compared to alternative recognition motifs, with the methoxy-substituted 1,2,4-thiadiazole 3a achieving >100-fold selectivity for Cat B over papain [2]. While direct comparative data for Z-VAL-PRO-OH vs. Z-LEU-PRO-OH in identical assays are not available, the established principle that valine and leucine produce non-equivalent S2 pocket occupancy dictates that these dipeptide building blocks cannot be substituted without altering protease recognition and inhibitory profiles.

P2 Residue SAR
Class-level
Val (isopropyl) vs. Leu (isobutyl) alters S2 pocket occupancy
Sequence-dependent recognition; may not transfer between dipeptides
Direct head-to-head data absent; inference from SARS-CoV 3CL and cathepsin B studies
Structure-activity relationship Hydrophobic interactions Enzyme binding pocket

Key Intermediate for ZD-0892 Synthesis

Z-VAL-PRO-OH serves as a critical synthetic intermediate in the preparation of ZD-0892, a selective neutrophil elastase inhibitor developed for inflammatory disease applications [1]. The synthetic route proceeds via catalytic hydrogenolysis of Z-VAL-PRO-OH to remove the N-terminal benzyloxycarbonyl group, yielding the unprotected dipeptide Val-Pro-O-t-Bu. This intermediate is subsequently N-acylated with anisoyl chloride to afford the anisoyl dipeptide derivative [1]. Alternative synthetic approaches involve direct manipulation of unprotected Val-Pro-OH via trimethylsilyl chloride treatment followed by acylation. This documented role in the synthesis of a therapeutically relevant elastase inhibitor contrasts with the utility of Z-VAL-ALA-OH, which is primarily employed in the synthesis of HIV protease inhibitors (saquinavir, nelfinavir, indinavir) and diacylhydrazine-based ICE inhibitors [2]. The distinct downstream pharmaceutical targets accessed via each protected dipeptide intermediate further reinforce the non-substitutability of these building blocks.

ZD-0892 Intermediate
Head-to-head
Z-VAL-PRO-OH → Val-Pro-O-t-Bu (hydrogenolysis) → anisoyl dipeptide (ZD-0892)
Defined synthetic route for elastase inhibitor research
Z-VAL-ALA-OH routes to HIV protease inhibitors; non-interchangeable
Peptide synthesis Pharmaceutical intermediate Neutrophil elastase inhibitor

Z-VAL-PRO-OH: Validated Applications


ZD-0892 Elastase Inhibitor Synthesis

Z-VAL-PRO-OH is employed as a key protected dipeptide intermediate in the multi-step synthesis of ZD-0892, a selective neutrophil elastase inhibitor. The synthetic sequence involves hydrogenolytic removal of the Z protecting group from Z-VAL-PRO-OH, generating the free dipeptide Val-Pro-O-t-Bu, which is subsequently N-acylated with anisoyl chloride to produce the anisoyl dipeptide pharmacophore. Researchers developing elastase inhibitors for inflammatory disease applications should procure Z-VAL-PRO-OH specifically, as alternative protected dipeptides such as Z-VAL-ALA-OH direct synthesis toward HIV protease inhibitor pathways rather than elastase-targeted scaffolds [1].

Cathepsin B SAR with Val-Pro Motif

For investigators conducting systematic structure-activity relationship (SAR) studies on cysteine cathepsin inhibitors, Z-VAL-PRO-OH provides a defined Val-Pro recognition motif that exhibits distinct cathepsin B inhibitory properties (IC₅₀ = 6.6 µM) relative to Leu-Pro-containing analogs (Ki = 2.6 µM for optimized 1,2,4-thiadiazole derivative). This differential activity profile enables researchers to probe the contribution of valine vs. leucine P2 residue interactions within the cathepsin B S2 binding pocket. Z-VAL-PRO-OH should be selected when the experimental objective involves characterizing Val-Pro-specific enzyme recognition rather than maximizing cathepsin B inhibitory potency [2][3].

Acute Lung Injury Diagnostic Assays

Z-VAL-PRO-OH has demonstrated utility as a tetrapeptide antigen for the diagnosis of acute lung injury. Research groups developing immunodetection methods or biomarker assays for pulmonary inflammatory conditions may utilize Z-VAL-PRO-OH as an antigenic component. The compound's immunoregulatory properties and sequence identity with elastase inhibitor peptides support its relevance in this diagnostic context. Notably, alternative protected dipeptides including Z-VAL-ALA-OH and Z-LEU-PRO-OH lack documented diagnostic antigen applications, making Z-VAL-PRO-OH the appropriate selection for assay development in acute lung injury research .

Elastase Inhibitor Design Using Val-Pro Motif

The Val-Pro dipeptide sequence serves as a recognition element for human leukocyte elastase (HLE), as demonstrated by the inhibitory activity of peptidyl phosphonate derivatives incorporating this motif. The tripeptide Boc-Val-Pro-Valᴾ(OPh)₂ exhibits a kₒᵦₛd/[I] value of 27,000 M⁻¹s⁻¹ against HLE, representing a 96-fold rate enhancement over the Z-Val monomeric phosphonate (280 M⁻¹s⁻¹). Researchers designing elastase-selective probes, activity-based protein profiling reagents, or therapeutic candidates should utilize Z-VAL-PRO-OH as the foundational building block for constructing Val-Pro-containing inhibitor scaffolds. The specificity of this sequence for elastase over chymotrypsin further supports its targeted application in serine protease research [4].

Application
Selection Property
Validation Focus
Neutrophil elastase inhibitor intermediate (ZD-0892 route)
Z-protected Val-Pro dipeptide; hydrogenolyzable N-terminus
Hydrogenolysis efficiency and acylation coupling yield
Cathepsin B sequence-activity relationship studies
Val-Pro recognition motif with reported cathepsin B profile
Sequence-dependent inhibitory profile vs. Leu-Pro analogs
Acute lung injury biomarker research
Tetrapeptide antigen properties (class-level inference)
Immunodetection assay performance in pulmonary models
Elastase probe and inhibitor scaffold design
Val-Pro sequence for human leukocyte elastase recognition
Selectivity over chymotrypsin; phosphonate/other warhead coupling

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